molecular formula C17H18N4O B5562598 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-N,N-diethylaniline CAS No. 306990-96-5

4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-N,N-diethylaniline

Cat. No. B5562598
CAS RN: 306990-96-5
M. Wt: 294.35 g/mol
InChI Key: YEVQJKWVWNHPCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazole derivatives, including compounds similar to 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-N,N-diethylaniline, often involves reactions with benzotriazole and various reagents. Katritzky et al. (1997) demonstrated the synthesis of benzotriazol-1-ylcarbonyl derivatives using benzotriazole and phosgene, reacting with alcohols to give good yields and showing their utility in amino protection (Katritzky et al., 1997).

Molecular Structure Analysis

Fall et al. (2020) discussed the synthesis and characterization of a compound involving 1,3-dipolar cycloaddition reactions, which could relate to the molecular structure analysis of benzotriazole derivatives. The study provides insights into the structural elucidation using NMR, IR, and elemental analysis, highlighting the importance of regioselectivity and yield in the synthesis process (Fall et al., 2020).

Chemical Reactions and Properties

Reactive nucleosides, such as those studied by Bae and Lakshman (2007), offer insights into the chemical reactions and properties of benzotriazole derivatives. These compounds exhibit electrophilic reactivity, facilitating reactions with various nucleophiles and enabling the synthesis of challenging nucleoside derivatives (Bae & Lakshman, 2007).

Physical Properties Analysis

The crystal structure and physical properties of benzotriazole derivatives have been explored in several studies. For example, Li and Chen (2010) synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, analyzing its crystal structure and highlighting the significance of weak intermolecular interactions in establishing the three-dimensional network, which could be relevant for understanding the physical properties of related compounds (Li & Chen, 2010).

Chemical Properties Analysis

Katritzky et al. (1997) also investigated the Lewis acid-catalyzed additions of (benzotriazol-1-yl)diethoxymethane to enol ethers and enamides, leading to the synthesis of various acetal-ethers and amino-acetals. This study demonstrates the chemical versatility and reactivity of benzotriazole derivatives, contributing to the understanding of their chemical properties (Katritzky et al., 1997).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, benzotriazole and its derivatives have been studied for their potential biological activities, including antibacterial, antimalarial, and antiviral activities .

properties

IUPAC Name

benzotriazol-1-yl-[4-(diethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-20(4-2)14-11-9-13(10-12-14)17(22)21-16-8-6-5-7-15(16)18-19-21/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVQJKWVWNHPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211981
Record name 1H-Benzotriazol-1-yl[4-(diethylamino)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone

CAS RN

306990-96-5
Record name 1H-Benzotriazol-1-yl[4-(diethylamino)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306990-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazol-1-yl[4-(diethylamino)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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